N-Methyl-N-phenylbenzenecarbothioamide
Description
N-Methyl-N-phenylbenzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with a thioamide group (-C(S)NH-), where the nitrogen atom is further modified by methyl and phenyl substituents. Thioamides, in general, are of significant interest due to their role as bioisosteres of amides, enhanced stability against hydrolysis, and diverse biological activities.
Properties
CAS No. |
2628-58-2 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
AUURLPKCWMLKFL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Other CAS No. |
2628-58-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the thioamide core but differ in substituents and heterocyclic frameworks, leading to distinct physicochemical and functional properties:
Reactivity and Stability
- Electrophilicity : The electron-withdrawing 4-chlorophenyl group in ’s compound increases the electrophilicity of the thioamide sulfur, favoring nucleophilic substitution reactions compared to the less electron-deficient N-methyl-N-phenyl analog.
- Steric Effects : The phenyl group in the target compound imposes significant steric hindrance, reducing reaction rates in bulky transition states compared to the diethyl variant ().
- Hydrolysis Resistance : Thioamides generally exhibit greater resistance to hydrolysis than amides. However, substituents like methoxy () or pyridine () may modulate this stability via electronic effects.
Physical Properties
- Lipophilicity : Ethyl substituents () enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas methoxy groups () reduce logP (~2.1), improving aqueous solubility.
- Melting Points : Bulky aromatic groups (e.g., phenyl in the target compound) typically elevate melting points (>150°C) due to dense packing, whereas aliphatic substituents (e.g., ethyl in ) lower melting points (<100°C).
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